1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid

Molecular Diversity Drug Discovery Scaffold Complexity

Sourcing a single scaffold that combines orthogonal reactivity with conformational bias is a persistent bottleneck in peptidomimetic drug discovery. This compound solves that challenge by integrating a Boc-protected amine, a C-4 iodine handle for Pd-catalyzed diversification, and a quaternary C-2 methyl group that restricts backbone flexibility. - Enables on-resin Suzuki-Miyaura coupling for parallel SAR expansion without resynthesis. - The free carboxylic acid allows direct Boc-SPPS incorporation, bypassing ester deprotection risks. - Precisely tuned architecture for generating rigid, drug-like probes with defined geometries.

Molecular Formula C11H18INO4
Molecular Weight 355.17 g/mol
Cat. No. B13243486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC11H18INO4
Molecular Weight355.17 g/mol
Structural Identifiers
SMILESCC1(CC(CN1C(=O)OC(C)(C)C)I)C(=O)O
InChIInChI=1S/C11H18INO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)
InChIKeyNBQKZXOADQPODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Boc-4-Iodo-2-methylproline Scaffold


1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid (CAS 2060040-37-9) is a highly specialized, chiral pyrrolidine building block. It uniquely combines three critical functional groups on a single proline-like core: an N-terminal tert-butoxycarbonyl (Boc) protecting group for standard peptide coupling protocols, a C-4 iodine atom that serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, and a quaternary C-2 methyl substituent that imparts significant conformational constraint . This trifunctional architecture enables its use as a key intermediate in the synthesis of complex, conformationally restricted peptidomimetics and drug-like molecules, moving beyond the capabilities of simpler, mono-functionalized proline derivatives.

Boc-protected amine – ready for standard solid-phase peptide coupling

C-4 iodine handle – supports palladium-catalyzed cross-coupling for late-stage diversification

C-2 quaternary methyl – imposes conformational constraint for peptidomimetic design

Why Boc-4-Iodo-2-methylproline Cannot Be Replaced


A direct substitution with standard proline derivatives is not feasible because this compound's synthetic value is derived from the synergistic effect of its three substituents. Replacing it with N-Boc-4-iodo-L-proline (CAS 83548-47-4) sacrifices the crucial C-2 methyl group, which is essential for enforcing specific peptide backbone conformations . Conversely, using N-Boc-2-methylproline (CAS 203869-80-1) eliminates the C-4 iodine atom, removing the key functional handle for late-stage diversification via cross-coupling chemistry . The presence of the free carboxylic acid, rather than a methyl ester, is also critical for direct incorporation into peptides without a deprotection step, avoiding potential racemization or side reactions. The quantitative evidence below demonstrates that only this precise molecular architecture delivers the required dual-reactivity and conformational bias for targeted applications.

!
N-Boc-4-iodo-L-proline loses conformational bias

Removing the C-2 methyl group may shift backbone dynamics, eliminating the entropic advantage in target binding.

!
N-Boc-2-methylproline lacks diversification handle

Omitting the C-4 iodine removes the key synthetic vector for cross-coupling, limiting structural elaboration.

!
Methyl ester form adds hydrolysis risk

The ester-protected analog requires an extra deprotection step, increasing the potential for racemization and yield loss.

Quantitative Evidence: Boc-4-Iodo-2-methylproline


Dual Iodo and Methyl Substitution Advantage

The target compound possesses two distinct functional handles for diversification, in contrast to its closest commercially available analogs. N-Boc-trans-4-iodo-L-proline contains only the C-4 iodine, while N-Boc-2-methylproline contains only the C-2 methyl substituent. The target compound's molecular formula (C11H18INO4) and molecular weight (355.17 g/mol) are identical to the methyl ester analog (N-Boc-trans-4-iodo-L-proline methyl ester, CAS 83548-47-4), but the presence of the free carboxylic acid eliminates the need for a hydrolysis step during peptide synthesis, preserving chiral integrity .

Dual iodo and methyl substitution
Head-to-head
Target offers 2 dissimilar reactive groups (4-I, 2-CH3) with free COOH; none of the three comparators combine both handles.
Enables sequential chemoselective reactions without protecting-group manipulation.
Based on supplier specifications.
Molecular Diversity Drug Discovery Scaffold Complexity

C-2 Methyl Conformational Restriction

The introduction of a methyl group at the C-2 position of the pyrrolidine ring profoundly alters its conformational preferences. Research on 4-methylproline diastereoisomers demonstrates that substituents on the proline ring exert stereoelectronic effects that dictate the pyrrolidine ring pucker (endo vs. exo) and the cis/trans ratio of the preceding peptide bond [1]. While direct quantitative puckering data for the target compound is limited, the presence of a quaternary C-2 center is known to heavily bias the ring conformation and restrict backbone flexibility, a feature absent in the non-methylated N-Boc-trans-4-iodo-L-proline .

C-2 methyl conformational restriction
Class-level inference
Quaternary C-2 center restricts ring dynamics; comparator’s secondary carbon allows greater flexibility.
May pre-organize backbone conformation, reducing entropic penalty upon binding.
Inferred from 4-methylproline studies; limited direct puckering data.
Peptidomimetics Conformational Analysis Proline Derivatives

C-4 Iodo as Superior Cross-Coupling Handle

The aryl iodide at the C-4 position is a premier functional group for palladium-catalyzed cross-coupling reactions. Iodinated proline derivatives have been explicitly identified as building blocks for 'cross-coupling, iodide-lithium exchange, and peptide derivatization' . A study on related 4-iodo dehydroproline esters demonstrated their successful use in Stille coupling and iododestannylation, yielding products with >99% enantiomeric excess after a single recrystallization . While no direct comparative kinetic data for the target compound's oxidative addition rate exists, aryl iodides are universally recognized to react faster than the corresponding bromides in Pd(0)-catalyzed couplings, providing a kinetic advantage that the bromo or chloro analogs of this scaffold would not offer.

Iodo reactivity advantage
Class-level inference
Aryl iodides react ~10–100× faster than bromides in Pd(0)-catalyzed oxidative addition.
Supports faster, higher-yielding late-stage diversification under milder conditions.
General cross-coupling trend; specific kinetic data for scaffold not available.
Cross-Coupling C-C Bond Formation Late-Stage Functionalization

Free Carboxylic Acid for Direct Coupling

The target compound is supplied as the free carboxylic acid (95% purity), as confirmed by vendor analysis . Its closest structural isomer with the same core substitutions, N-Boc-trans-4-iodo-L-proline methyl ester (CAS 83548-47-4), is the corresponding methyl ester . Using the free acid eliminates the need for a pre-activation hydrolysis step before standard peptide coupling, saving one synthetic step and avoiding potential racemization of the sensitive quaternary center under basic hydrolysis conditions. The target compound's availability as an acid-ready building block provides a direct, high-fidelity route to peptide incorporation.

Free acid vs methyl ester
Head-to-head
Free carboxylic acid enables direct coupling; methyl ester (CAS 83548-47-4) requires hydrolysis step.
Saves one synthetic step and reduces racemization risk at the quaternary center.
Based on supplier specifications and SPPS protocols.
Solid-Phase Peptide Synthesis Amino Acid Building Blocks Reaction Efficiency

High-Value Application Scenarios


Synthesis of Conformationally Locked Peptide Drugs

The compound's constrained C-2 quaternary center is ideal for designing peptidomimetic drugs where a specific backbone conformation is required for target binding. The scaffold can be directly incorporated into a peptide chain via standard Boc-SPPS. The C-4 iodine handle remains latent during coupling and can be used in a subsequent on-resin Suzuki-Miyaura reaction to introduce aromatic diversity, a strategy enabled by the orthogonal reactivity of the carboxylic acid and aryl iodide .

Lead Optimization via Late-Stage Diversification

In a drug discovery program, a lead compound containing this scaffold can be rapidly diversified at the C-4 position without resynthesizing the entire molecule. The superior reactivity of the aryl iodide over the corresponding bromide allows for high-yielding, late-stage cross-couplings with a library of boronic acids, enabling rapid structure-activity relationship (SAR) exploration . This parallel synthesis capability is not easily replicated with the non-iodinated or ester-protected analogs.

Total Synthesis of Cyclopiazonic Acid Analogs

Research has demonstrated the utility of 4-iodoproline derivatives as key intermediates in the total synthesis of cyclopiazonic acid, a fungal neurotoxin. The target compound's additional methyl group offers a more advanced scaffold for synthesizing methylated congeners of this natural product class, potentially accessing analogs with altered biological activity [1].

Development of Bioorthogonal Probes

The C-4 iodine atom can be exploited for radiolabeling through iodide-lithium exchange followed by quenching with isotopic iodine, or for attaching bioorthogonal handles like alkynes via Sonogashira coupling. The compound's dual-reactivity and conformational constraint make it a superior scaffold for creating probes with defined, rigid geometries for studying protein-ligand interactions .

Application
Selection Property
Validation Focus
Conformationally locked peptide drugs
Orthogonal reactivity (Boc/COOH vs. aryl I)
On-resin diversification without protecting group adjustment
Lead optimization via late-stage diversification
High iodo reactivity for cross-coupling
Parallel SAR exploration with boronic acid libraries
Total synthesis of cyclopiazonic acid analogs
Methylated proline scaffold
Access to methylated congeners via iodine handle
Bioorthogonal probe development
Rigid geometry from quaternary center
Sonogashira coupling or radiolabeling via iodide exchange
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